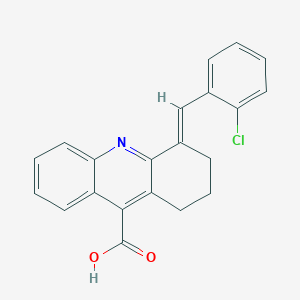
4-(2-Chloro-benzylidene)-1,2,3,4-tetrahydro-acridine-9-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Chloro-benzylidene)-1,2,3,4-tetrahydro-acridine-9-carboxylic acid is a compound that belongs to the class of Schiff bases. Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds. This particular compound is characterized by the presence of a chloro-substituted benzylidene group attached to a tetrahydroacridine carboxylic acid moiety. Schiff bases are known for their diverse applications in various fields, including chemistry, biology, and medicine .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloro-benzylidene)-1,2,3,4-tetrahydro-acridine-9-carboxylic acid typically involves the condensation reaction between 2-chlorobenzaldehyde and 1,2,3,4-tetrahydroacridine-9-carboxylic acid. The reaction is usually carried out in the presence of a catalyst such as piperidine or pyridine under controlled temperature conditions . The reaction mixture is stirred continuously to ensure complete condensation, and the product is then purified through recrystallization or other suitable methods.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of eco-friendly solvents and catalysts is often preferred to minimize environmental impact. The reaction conditions, such as temperature and stirring time, are optimized to achieve high yields and purity of the final product .
化学反应分析
Types of Reactions
4-(2-Chloro-benzylidene)-1,2,3,4-tetrahydro-acridine-9-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce reduced forms of the compound. Substitution reactions can result in derivatives with different functional groups replacing the chloro group .
科学研究应用
4-(2-Chloro-benzylidene)-1,2,3,4-tetrahydro-acridine-9-carboxylic acid has several scientific research applications:
作用机制
The mechanism of action of 4-(2-Chloro-benzylidene)-1,2,3,4-tetrahydro-acridine-9-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, which may enhance its biological activities. The presence of the chloro group and the Schiff base moiety contributes to its reactivity and ability to interact with various molecular targets .
相似化合物的比较
Similar Compounds
N-Benzylideneaniline: Another Schiff base with similar structural features.
2-Chlorobenzylidenemalononitrile: A compound with a similar benzylidene group but different functional groups.
3-((4-Hydroxybenzylidene)amino)-2-methylquinazolin-4(3H)-one: A Schiff base with different substituents but similar reactivity.
Uniqueness
4-(2-Chloro-benzylidene)-1,2,3,4-tetrahydro-acridine-9-carboxylic acid is unique due to its specific combination of a chloro-substituted benzylidene group and a tetrahydroacridine carboxylic acid moiety. This unique structure contributes to its distinct chemical and biological properties, making it valuable for various applications in research and industry .
属性
分子式 |
C21H16ClNO2 |
|---|---|
分子量 |
349.8 g/mol |
IUPAC 名称 |
(4E)-4-[(2-chlorophenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid |
InChI |
InChI=1S/C21H16ClNO2/c22-17-10-3-1-6-13(17)12-14-7-5-9-16-19(21(24)25)15-8-2-4-11-18(15)23-20(14)16/h1-4,6,8,10-12H,5,7,9H2,(H,24,25)/b14-12+ |
InChI 键 |
XWSGVLPMCPZSSJ-WYMLVPIESA-N |
手性 SMILES |
C1C/C(=C\C2=CC=CC=C2Cl)/C3=NC4=CC=CC=C4C(=C3C1)C(=O)O |
规范 SMILES |
C1CC(=CC2=CC=CC=C2Cl)C3=NC4=CC=CC=C4C(=C3C1)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-3,3a,4,5,6,7a-hexahydro-2H-pyrazolo[4,3-d]pyrimidin-7-one;methanesulfonic acid](/img/structure/B12356602.png)
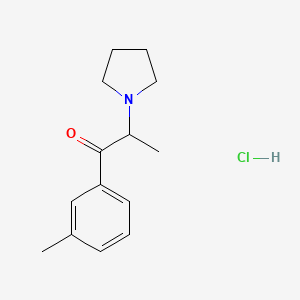
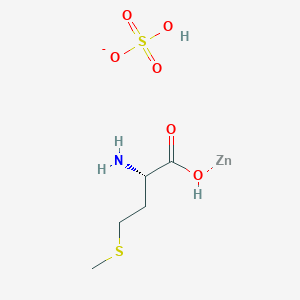
![3-cyclobutyl-4-hydroxy-1-phenyl-3,3a,4,5,7,7a-hexahydro-2H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B12356607.png)
![N-[3-[3-cyclopropyl-5-(2-fluoro-4-iodoanilino)-6,8-dimethyl-2,4,7-trioxo-4a,5,8,8a-tetrahydropyrido[4,3-d]pyrimidin-1-yl]phenyl]acetamide;methylsulfinylmethane](/img/structure/B12356637.png)
![N-[(1S)-1-(4-bromophenyl)-2,2,2-trifluoroethyl]-2-methylpropane-2-sulfinamide](/img/structure/B12356645.png)
![3-(Aminomethyl)-3,5,6,7-tetrahydrocyclopenta[b]pyridin-2-one;hydrochloride](/img/structure/B12356646.png)
![N-[(4S)-4-methoxypyrrolidin-3-yl]-4-methyl-1,3-thiazole-5-carboxamide dihydrochloride](/img/structure/B12356647.png)
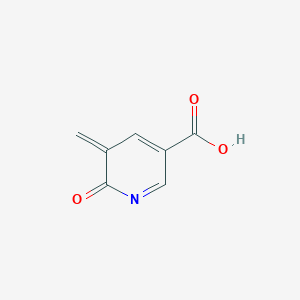
![zinc;(1Z,11Z,20Z,28Z)-2,11,20,29-tetraza-37,38,39,40-tetrazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,20,22,24,26,28-undecaene](/img/structure/B12356669.png)
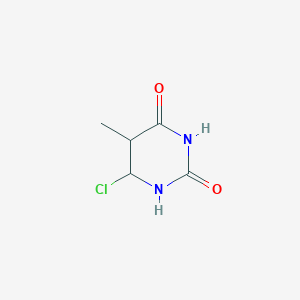
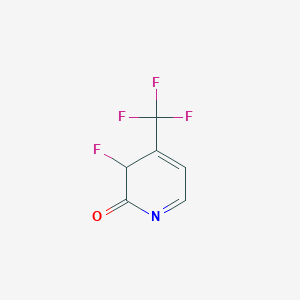

![6-methylimino-5,7,8,8a-tetrahydro-1H-imidazo[1,2-b]pyridazine-3-carboxylic acid](/img/structure/B12356686.png)
